3-methoxy-N-methyloxan-4-amine
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Overview
Description
It is also known by its IUPAC name, 1,5-anhydro-2,3-dideoxy-4-O-methyl-3-(methylamino)pentitol . This compound is characterized by the presence of a methoxy group, a methylamino group, and an oxane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyloxan-4-amine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyloxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxy and methylamino groups can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
3-methoxy-N-methyloxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyloxan-4-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-methylpyrrolidine
- 3-methoxy-N-methylpiperidine
- 3-methoxy-N-methylmorpholine
Comparison
Compared to these similar compounds, 3-methoxy-N-methyloxan-4-amine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Methoxy-N-methyloxan-4-amine, a compound with the CAS number 1248398-20-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and a methylamine moiety attached to a cyclic oxane structure. Its molecular formula is C7H13N1O1, and it has a molecular weight of approximately 129.19 g/mol. Understanding its chemical properties is crucial for elucidating its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Potential mechanisms include:
- Modulation of Enzymatic Activity : The compound may influence enzymes that are critical in metabolic pathways or signal transduction.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, affecting physiological responses.
- Cellular Uptake : The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of methoxy-substituted amines exhibit antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes .
Anticancer Activity
Studies on related compounds suggest potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways . In vitro assays have demonstrated that certain analogs can reduce cell viability in various cancer cell lines.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects associated with methoxy-substituted amines. These compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits for neurodegenerative diseases .
In Vitro Studies
In a recent study, derivatives of this compound were tested against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 15 | Staphylococcus aureus |
Analog A | 10 | Escherichia coli |
Analog B | 20 | Pseudomonas aeruginosa |
In Vivo Studies
Animal studies have shown that administration of this compound can lead to improved metabolic profiles in models of obesity and diabetes. Mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to control groups .
Properties
IUPAC Name |
3-methoxy-N-methyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-6-3-4-10-5-7(6)9-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBNFUACDRISHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248398-20-0 |
Source
|
Record name | 3-methoxy-N-methyloxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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